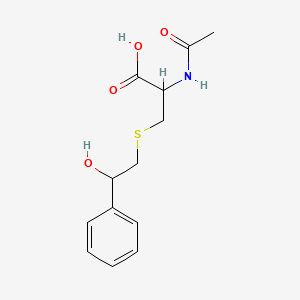
2-Acetamido-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine are compounds that form a mixture. These compounds are derivatives of L-cysteine, an amino acid, and are characterized by the presence of an acetyl group and a hydroxy-phenylethyl group. They are often studied for their potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxy-phenylethyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The hydroxy-phenylethyl group can be introduced through a nucleophilic substitution reaction using a phenylethyl halide.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve large-scale acetylation and substitution reactions. The process would be optimized for yield and purity, often involving the use of continuous reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Phenylethyl halides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine have several applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential antioxidant properties and their role in cellular metabolism.
Medicine: Research is ongoing into their potential therapeutic uses, including as precursors for drug development.
Industry: They may be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which these compounds exert their effects involves their interaction with various molecular targets and pathways. For example, their antioxidant properties may be due to their ability to scavenge free radicals and reduce oxidative stress. They may also interact with enzymes involved in cellular metabolism, modulating their activity and influencing metabolic pathways.
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and precursor to glutathione.
S-Phenyl-L-cysteine: Another derivative of L-cysteine with a phenyl group.
Uniqueness
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine are unique due to the presence of both an acetyl group and a hydroxy-phenylethyl group. This combination of functional groups may confer unique chemical and biological properties, distinguishing them from other cysteine derivatives.
属性
分子式 |
C13H17NO4S |
|---|---|
分子量 |
283.35 g/mol |
IUPAC 名称 |
2-acetamido-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18) |
InChI 键 |
BHIBBNPGNZPUFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
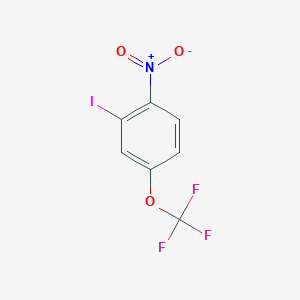
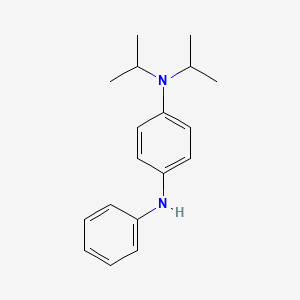
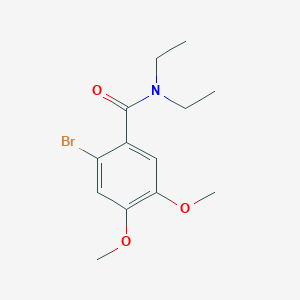
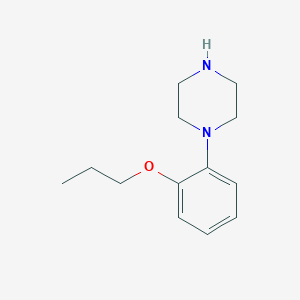

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
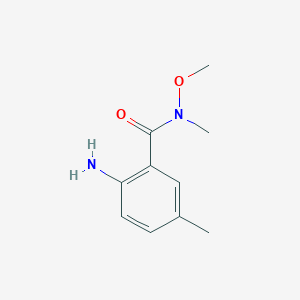
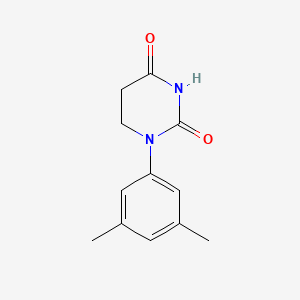
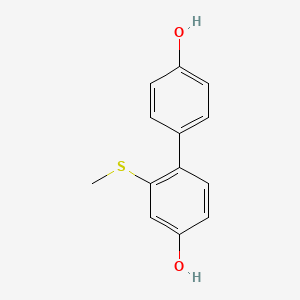
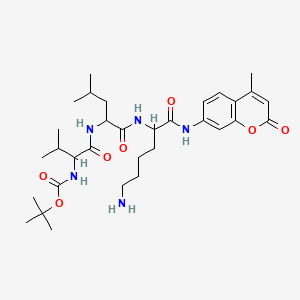
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
